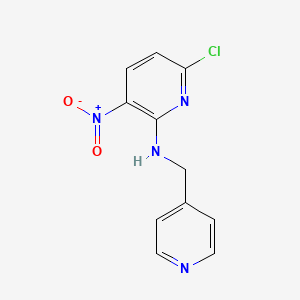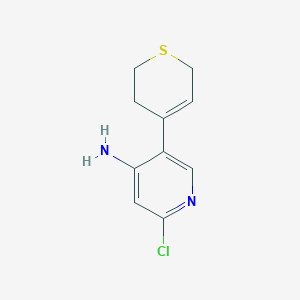
2-chloro-5-(3,6-dihydro-2H-thiopyran-4-yl)pyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-5-(3,6-dihydro-2H-thiopyran-4-yl)pyridin-4-amine is a heterocyclic compound that features a pyridine ring substituted with a thiopyran moiety and a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(3,6-dihydro-2H-thiopyran-4-yl)pyridin-4-amine typically involves the reaction of a pyridine derivative with a thiopyran precursor. One common method involves the nucleophilic substitution of a 2-chloropyridine derivative with a thiopyran compound under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-5-(3,6-dihydro-2H-thiopyran-4-yl)pyridin-4-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiopyran moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Applications De Recherche Scientifique
2-chloro-5-(3,6-dihydro-2H-thiopyran-4-yl)pyridin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Materials Science: The compound is investigated for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe to study various biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of 2-chloro-5-(3,6-dihydro-2H-thiopyran-4-yl)pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiopyran moiety may play a crucial role in enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-5-(3,6-dihydro-2H-pyran-4-yl)pyridin-4-amine: Similar structure but with an oxygen atom instead of sulfur.
2-chloro-5-(3,6-dihydro-2H-thiopyran-4-yl)pyrimidin-4-amine: Similar structure but with a pyrimidine ring instead of pyridine.
Uniqueness
The presence of the thiopyran moiety in 2-chloro-5-(3,6-dihydro-2H-thiopyran-4-yl)pyridin-4-amine imparts unique chemical and biological properties compared to its analogs. The sulfur atom in the thiopyran ring can engage in different types of interactions, such as hydrogen bonding and coordination with metal ions, which can enhance the compound’s reactivity and biological activity .
Propriétés
Formule moléculaire |
C10H11ClN2S |
|---|---|
Poids moléculaire |
226.73 g/mol |
Nom IUPAC |
2-chloro-5-(3,6-dihydro-2H-thiopyran-4-yl)pyridin-4-amine |
InChI |
InChI=1S/C10H11ClN2S/c11-10-5-9(12)8(6-13-10)7-1-3-14-4-2-7/h1,5-6H,2-4H2,(H2,12,13) |
Clé InChI |
FZPQUHVXGXDNDU-UHFFFAOYSA-N |
SMILES canonique |
C1CSCC=C1C2=CN=C(C=C2N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


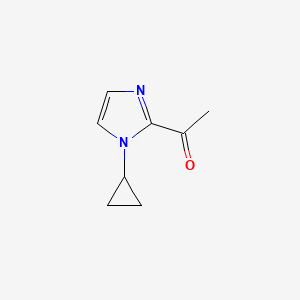
![2-[(4-Butan-2-yloxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13956315.png)
![(4-Phenylpiperazin-1-yl)[1-(pyrimidin-2-yl)piperidin-3-yl]methanone](/img/structure/B13956329.png)
![2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5-aminobenzofurane](/img/structure/B13956334.png)
![4-[Butyl(methyl)amino]-5-ethylcyclohexa-3,5-diene-1,2-dione](/img/structure/B13956335.png)

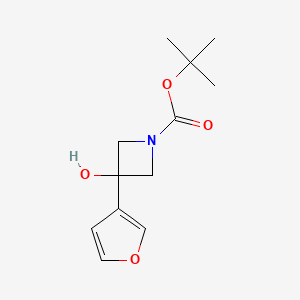


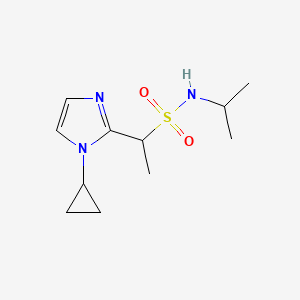

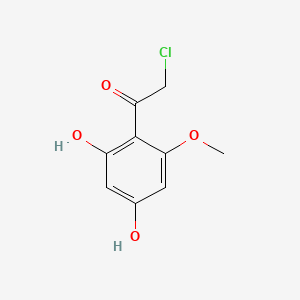
![6-Ethyl-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13956397.png)
